molecular formula C17H18ClFN2O3 B4830658 1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea

1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No.: B4830658
M. Wt: 352.8 g/mol
InChI Key: PBCVCZAVDNVIOK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety linked to two aromatic rings, one of which is substituted with chloro and fluoro groups, while the other contains methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dimethoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved can vary depending on the biological context and the target molecule.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea: Similar structure but with a thiourea moiety.

    1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]carbamate: Similar structure but with a carbamate moiety.

Uniqueness: 1-(3-Chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3/c1-23-15-6-3-11(9-16(15)24-2)7-8-20-17(22)21-12-4-5-14(19)13(18)10-12/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCVCZAVDNVIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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